2,2,6-Trimethyl-heptanal

Description

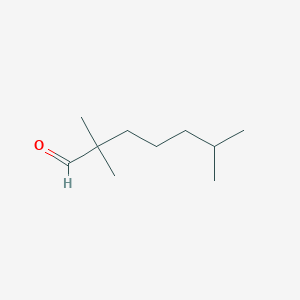

2,2,6-Trimethyl-heptanal is a branched-chain aldehyde with the molecular formula C₁₀H₂₀O. Its structure consists of a seven-carbon heptanal backbone substituted with three methyl groups at the 2nd, 2nd, and 6th positions. This compound belongs to the aldehyde functional group class, characterized by a terminal carbonyl group (-CHO). Aldehydes like this compound are typically reactive due to the polarizable carbonyl group, making them intermediates in organic synthesis, fragrance production, and oxidation reactions. However, direct data on this specific compound is absent in the provided evidence, necessitating comparisons with structurally or functionally similar compounds (e.g., branched alkanes, alcohols, and ketones) to infer its properties and applications.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,2,6-trimethylheptanal |

InChI |

InChI=1S/C10H20O/c1-9(2)6-5-7-10(3,4)8-11/h8-9H,5-7H2,1-4H3 |

InChI Key |

MGKJIAFHRWWQMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)(C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,6-Trimethyl-heptanal (hypothetical properties inferred from analogs) with structurally related compounds identified in the evidence:

Key Differences and Implications:

Functional Group Reactivity: Aldehydes (e.g., this compound) are more reactive than alkanes or alcohols due to the electrophilic carbonyl group, facilitating nucleophilic additions (e.g., Grignard reactions). Alcohols (e.g., 2,6-Dimethyl-3-heptanol) exhibit hydrogen bonding, leading to higher boiling points (444–448 K) compared to alkanes (~430–440 K) . Ketones (e.g., 2,2,6-Trimethyl-cyclohexanone) are less reactive than aldehydes but serve as stable intermediates in oxidation processes .

Volatility and Applications: The alkane 2,2,6-Trimethylheptane is highly volatile (low molecular weight, 142.28 g/mol) and identified in primate breath as a biomarker for metabolic studies . The ketone 2,2,6-Trimethyl-cyclohexanone is used in food chemistry to distinguish Protected Designation of Origin (PDO) vinegars due to its distinct aroma profile .

Structural Isomerism :

- 2,3,6-Trimethyl-heptane (C₁₀H₂₂), a positional isomer of 2,2,6-Trimethylheptane, showed a 40-fold higher concentration in female baboons compared to males, highlighting the biological significance of branching patterns .

Limitations and Data Gaps

- No direct evidence for this compound was found in the provided sources. Properties were inferred from analogs.

- Experimental data on synthesis, toxicity, and stability of this compound are needed for authoritative conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.